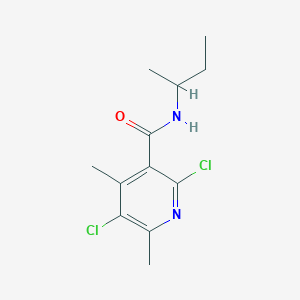![molecular formula C18H17N3O2S B4297085 9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4297085.png)
9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Overview
Description
9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one is an intricate molecule with a distinctive structure comprising a fused pyrimidine and thiophene ring system. This compound often attracts attention in scientific research due to its multifaceted applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions:
Formation of the pyrimidine ring: : Utilizing nucleophilic substitution or cyclization reactions.
Integration of the thiophene moiety: : Through condensation reactions using thiophene derivatives.
Functionalization with methoxymethyl and methyl groups: : Achieved via methylation and etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production scales up these synthetic routes using optimized conditions:
Employing high-yield catalytic processes.
Using cost-effective and readily available starting materials.
Implementing continuous flow reactions to enhance production efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one undergoes various types of reactions:
Oxidation: : Typically yields hydroxylated or carbonyl derivatives under conditions using oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: : Produces reduced forms via hydrogenation or metal hydride reductions.
Substitution: : Reacts with halogenated compounds or nucleophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of a catalyst.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophilic reagents such as amines, thiols under basic conditions.
Major Products Formed
The reactions predominantly yield:
Hydroxyl derivatives.
Reduced amines or alcohols.
Substituted thiophene derivatives.
Scientific Research Applications
9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one finds applications in:
Chemistry: : As a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its role in modulating biological pathways and cellular processes.
Medicine: : Potential pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: : Utilized in materials science for developing novel polymers and electronic materials.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves:
Binding to specific molecular targets: : Such as enzymes or receptors.
Modulating biochemical pathways: : Influencing key signaling cascades within cells.
Altering gene expression: : Potentially impacting protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
9-methyl-2-phenyl-2,3-dihydropyrido[3',2'4,5]thieno[3,2-d]pyrimidin-4(1H)-one: : Differs by lacking the methoxymethyl group, affecting its reactivity and biological activity.
7,9-dimethyl-2-phenyl-2,3-dihydropyrido[3',2'4,5]thieno[3,2-d]pyrimidin-4(1H)-one: : Another variant differing in methylation pattern, showing distinct chemical and pharmacological properties.
Uniqueness
The presence of the methoxymethyl group in 9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one imparts unique chemical reactivity and potential biological activities, distinguishing it from its analogs.
This should cover all the points you needed
Properties
IUPAC Name |
13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-10-8-12(9-23-2)13-14-15(24-18(13)19-10)17(22)21-16(20-14)11-6-4-3-5-7-11/h3-8,16,20H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJBQXGPNACNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC(N3)C4=CC=CC=C4)SC2=N1)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(2-FLUOROPHENYL)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4297003.png)
![N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE](/img/structure/B4297006.png)
![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4297008.png)
![N-[(2E,5Z)-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4297014.png)
![3-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4297022.png)
![1-(4-bromophenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B4297034.png)
![4-METHYL-1-({5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFONYL)PIPERIDINE](/img/structure/B4297043.png)
![N,N-diethyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B4297048.png)
![5,6,7-trimethyl-N,N-bis(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B4297049.png)
![N-(3-methoxyphenyl)-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B4297056.png)
![5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE](/img/structure/B4297057.png)

![3-BUTYL-1-[(2-CHLORO-4-METHOXY-6-METHYLPYRIDIN-3-YL)SULFONYL]UREA](/img/structure/B4297064.png)
![13-(methoxymethyl)-11-methyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4297093.png)
